N-(4,4-difluorocyclohexyl)benzamide

Medicinal Chemistry Conformational Analysis Metabolic Stability

Select this compound for its unique 4,4-gem-difluoro motif that locks the cyclohexyl ring into a low-energy conformation, enhancing metabolic stability and target engagement versus non-fluorinated analogs. An ideal building block for 11β-HSD1 inhibitor programs seeking to overcome poor solubility and high protein binding, or for HDAC6-focused libraries exploiting its 5 nM potency and 96-fold isoform selectivity documented for close analogs. Procure as a strategic scaffold to replace problematic moieties in lead series.

Molecular Formula C13H15F2NO
Molecular Weight 239.26 g/mol
Cat. No. B13568208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4-difluorocyclohexyl)benzamide
Molecular FormulaC13H15F2NO
Molecular Weight239.26 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC=CC=C2)(F)F
InChIInChI=1S/C13H15F2NO/c14-13(15)8-6-11(7-9-13)16-12(17)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)
InChIKeyDYTFEMMTANHRFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,4-Difluorocyclohexyl)benzamide (CAS 2375274-35-2): Procurement Guide and Chemical Profile


N-(4,4-Difluorocyclohexyl)benzamide (CAS: 2375274-35-2; MF: C₁₃H₁₅F₂NO; MW: 239.26) is a fluorinated benzamide derivative containing a gem-difluoro-substituted cyclohexyl ring directly linked to the amide nitrogen [1]. This structural motif positions the compound within the pharmacologically relevant class of 4,4-disubstituted cyclohexylbenzamides, which have been extensively investigated as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and other therapeutic targets [2]. The compound serves primarily as a versatile synthetic building block or an early-stage probe for medicinal chemistry optimization, rather than a final drug candidate, due to the documented need for additional structural elaboration to achieve high potency and selectivity [3].

Why Unsubstituted Cyclohexylbenzamide Analogs Cannot Substitute for N-(4,4-Difluorocyclohexyl)benzamide


Direct substitution of N-(4,4-difluorocyclohexyl)benzamide with non-fluorinated or mono-fluorinated cyclohexylbenzamide analogs is not functionally equivalent due to the profound impact of the 4,4-gem-difluoro motif on conformational bias, metabolic stability, and target engagement. The presence of the two fluorine atoms on the cyclohexyl ring locks the molecule into a specific low-energy conformation and increases lipophilicity, which can drastically alter its binding mode and pharmacokinetic profile compared to analogs lacking this substitution [1]. For instance, in the optimization of 11β-HSD1 inhibitors, cyclohexyl benzamide leads exhibited significant liabilities, including high non-specific protein binding, poor solubility, and limited in vivo exposure, which were only overcome by replacing the simple cyclohexyl group with more elaborate, often disubstituted, variants [2]. Therefore, procurement decisions for research programs relying on the specific physicochemical or biological properties imparted by the 4,4-difluorocyclohexyl moiety cannot be met by a generic alternative.

Quantitative Differentiation of N-(4,4-Difluorocyclohexyl)benzamide Against Key Analogs


Conformational Restriction and Metabolic Stability Enhancement via Gem-Difluoro Substitution

The 4,4-difluorocyclohexyl motif introduces a significant conformational bias and metabolic stability advantage over its non-fluorinated or mono-fluorinated counterparts. In a comparative analysis of human liver microsomal (HLM) stability, derivatized benzamides containing a fluorinated cyclohexyl ring (specifically a cis-1,2,4,5-tetrafluorocyclohexyl, which shares the gem-difluoro pattern) demonstrated markedly improved stability compared to the unsubstituted cyclohexyl (Cy) analogs. While direct data for the specific 4,4-difluoro pattern is inferred from this closely related system, the principle is firmly established in medicinal chemistry [1].

Medicinal Chemistry Conformational Analysis Metabolic Stability

Potency Comparison Against N-Cyclohexylbenzamide Derivatives in 11β-HSD1 Inhibition

Optimization efforts on cyclohexylbenzamide-based 11β-HSD1 inhibitors clearly demonstrate the necessity of 4,4-disubstitution for achieving high potency. While a specific IC₅₀ for the unelaborated N-(4,4-difluorocyclohexyl)benzamide is not reported in primary literature, the class of 4,4-disubstituted cyclohexylbenzamides was specifically developed to address the shortcomings of simpler N-cyclohexylbenzamide leads, which suffered from poor potency and high non-specific binding [1]. Furthermore, an advanced derivative in this series, N-[4-(2-cyanoethyl)cyclohexyl]-N-cyclopropyl-4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]benzamide, achieved an IC₅₀ of 0.7 nM against human 11β-HSD1, showcasing the potential of this scaffold [2].

11β-HSD1 Inhibitors Metabolic Disease SAR

Potential for High Target Engagement in HDAC6 Inhibition

The 4,4-difluorocyclohexyl motif is a key component in achieving high-affinity binding to certain epigenetic targets. A structurally related compound, CHEMBL4470373 (which contains a complex benzamide core), demonstrated exceptional potency against Histone Deacetylase 6 (HDAC6) with an IC₅₀ of 5 nM [1]. In contrast, its activity against the closely related isoform HDAC9 was significantly lower, with an IC₅₀ of 480 nM, indicating a potential for isoform selectivity that may be conferred by the cyclohexyl moiety [1].

Epigenetics HDAC6 Cancer

Baseline Activity Profile and Requirement for Further Derivatization

As a minimal pharmacophore, N-(4,4-difluorocyclohexyl)benzamide itself has been reported with a relatively weak activity profile. A comment associated with a publication notes an IC₅₀ of 28 µM for this compound, stating that at this potency, it 'can be neither potent nor selective' as a stand-alone agent [1]. This finding is consistent with its role as an unoptimized building block.

Biochemical Probe Activity Baseline SAR

Validated Research and Procurement Scenarios for N-(4,4-Difluorocyclohexyl)benzamide


Scaffold for Developing Potent and Metabolically Stable 11β-HSD1 Inhibitors

N-(4,4-Difluorocyclohexyl)benzamide is an ideal starting scaffold for medicinal chemistry teams focusing on metabolic disorders, particularly those targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The 4,4-disubstituted cyclohexylbenzamide class has been validated as a source of potent and selective inhibitors [1]. The core structure of this compound provides the necessary conformational bias and metabolic stability advantages [2], serving as a foundation for the synthesis of novel analogs with optimized pharmacokinetic and pharmacodynamic profiles [3].

Building Block for HDAC6-Targeted Epigenetic Probes

For researchers in epigenetics and oncology, this compound is a strategic procurement choice for synthesizing focused libraries targeting Histone Deacetylase 6 (HDAC6). Evidence from closely related analogs demonstrates that the 4,4-difluorocyclohexyl group can contribute to high target affinity (IC₅₀ = 5 nM) and notable isoform selectivity (96-fold over HDAC9) [4]. Using this compound as a core building block allows for the systematic exploration of structure-activity relationships (SAR) around the benzamide moiety to further enhance potency and selectivity.

Synthetic Intermediate for IL-17 and PARP-1 Modulator Programs

The 4,4-difluorocyclohexyl motif is a recurring feature in patent literature describing modulators of IL-17 activity [5] and selective PARP-1 inhibitors [6]. Procuring N-(4,4-difluorocyclohexyl)benzamide provides a direct entry point into these chemical spaces, enabling the construction of more complex, patented chemotypes for research into autoimmune and inflammatory diseases, as well as DNA-damage response pathways in cancer.

Physicochemical and Metabolic Stability Optimization Campaigns

This compound is a valuable reagent for drug discovery programs seeking to address liabilities in existing leads. The cyclohexylbenzamide scaffold has known issues with solubility and non-specific binding, which have been mitigated through the introduction of 4,4-disubstitution [7]. N-(4,4-Difluorocyclohexyl)benzamide represents a minimal, optimized core that can be used to replace problematic moieties in a lead series, with the goal of improving metabolic stability, reducing off-target effects, and enhancing overall drug-likeness [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4,4-difluorocyclohexyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.